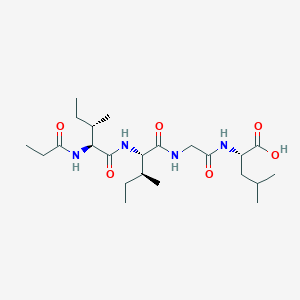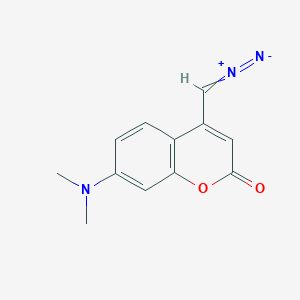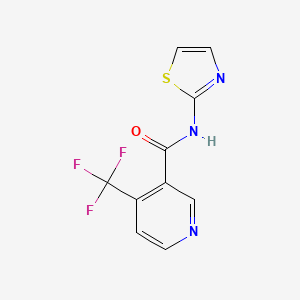![molecular formula C20H28N2 B14236369 N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine CAS No. 401788-67-8](/img/structure/B14236369.png)
N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two phenylethyl groups attached to a butane-1,4-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with (1R)-1-phenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenylethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in modulating biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is utilized in the development of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine involves its interaction with specific molecular targets and pathways. The phenylethyl groups play a crucial role in binding to target molecules, while the butane-1,4-diamine backbone provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis[(1R)-1-phenylethyl]butane-1,4-diamine
- N,N’-Bis(3-aminopropyl)-1,4-butanediamine
- N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine
Uniqueness
N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine stands out due to its unique combination of phenylethyl groups and butane-1,4-diamine backbone. This structure imparts distinct chemical and physical properties, making it suitable for a variety of applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Propiedades
Número CAS |
401788-67-8 |
|---|---|
Fórmula molecular |
C20H28N2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N,N'-bis[(1R)-1-phenylethyl]butane-1,4-diamine |
InChI |
InChI=1S/C20H28N2/c1-17(19-11-5-3-6-12-19)21-15-9-10-16-22-18(2)20-13-7-4-8-14-20/h3-8,11-14,17-18,21-22H,9-10,15-16H2,1-2H3/t17-,18-/m1/s1 |
Clave InChI |
HORGEGSMPQWBRK-QZTJIDSGSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NCCCCN[C@H](C)C2=CC=CC=C2 |
SMILES canónico |
CC(C1=CC=CC=C1)NCCCCNC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



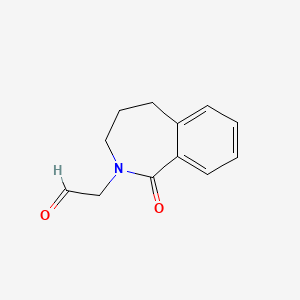

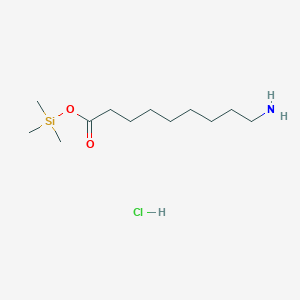
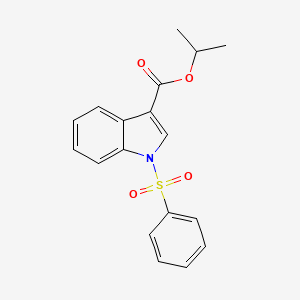
![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
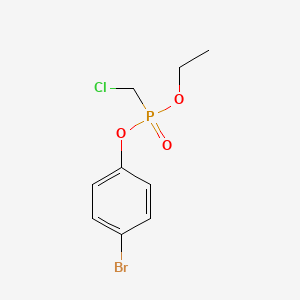
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)

![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
